
3-Hydroxypyridin-2-one
Overview
Description
3-Hydroxypyridin-2-one: is a versatile compound belonging to the family of hydroxypyridinones. These compounds are known for their excellent chelating properties, particularly with metal ions such as iron (III). This compound has gained significant attention in various fields, including pharmaceuticals, due to its ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 2,3-dihydroxypyridine: One common method for synthesizing 3-hydroxypyridin-2-one involves using 2,3-dihydroxypyridine as a starting material.
From 2-chloropyridine-N-oxide: Another method involves the preparation of 4-substituted 1,2-hydroxypyridinones from 2-chloropyridine-N-oxide.
Industrial Production Methods:
- Industrial production of this compound often involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Hydroxypyridin-2-one can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents like sodium borohydride. This can result in the formation of reduced derivatives of this compound.
Substitution: Substitution reactions are common, where the hydroxyl group at the 3-position can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridinone derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Chemistry:
- 3-Hydroxypyridin-2-one is widely used as a chelating agent in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in various chemical applications .
Biology:
- In biological research, this compound is used to study metal ion homeostasis and transport. Its chelating properties allow researchers to investigate the role of metal ions in biological systems .
Medicine:
- The compound is clinically used as an iron chelator for the treatment of iron overload disorders. Its high affinity for iron (III) ions makes it effective in removing excess iron from the body .
- It is also being explored for its potential in treating neurodegenerative diseases by chelating metal ions that contribute to oxidative stress .
Industry:
- In the industrial sector, this compound is used in the formulation of radiopharmaceuticals for diagnostic imaging. Its ability to form stable complexes with radiometals makes it suitable for use in positron emission tomography (PET) and other imaging techniques .
Mechanism of Action
Chelation Mechanism:
- The primary mechanism of action of 3-hydroxypyridin-2-one is its ability to chelate metal ions. The hydroxyl group at the 3-position and the carbonyl group at the 2-position form a bidentate ligand that can effectively bind metal ions .
Molecular Targets and Pathways:
- In medical applications, the compound targets excess iron in the body, forming stable complexes that are excreted through the urine. This helps in reducing iron levels and preventing iron-induced oxidative damage .
- In neurodegenerative diseases, the chelation of metal ions like iron and copper can reduce oxidative stress and protect neurons from damage .
Comparison with Similar Compounds
1-Hydroxypyridin-2-one: Similar to 3-hydroxypyridin-2-one but with the hydroxyl group at the 1-position.
3-Hydroxypyridin-4-one: Another hydroxypyridinone with the hydroxyl group at the 4-position.
3-Hydroxyquinolin-2-one: A related compound with a quinoline structure.
Uniqueness of this compound:
- The unique positioning of the hydroxyl group at the 3-position and the carbonyl group at the 2-position allows for the formation of stable bidentate complexes with metal ions. This makes this compound particularly effective as a chelating agent .
Properties
IUPAC Name |
1-ethyl-3-hydroxypyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-8-4-3-6(9)7(10)5-8/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFQNMZAJKFRIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879123 | |
| Record name | N-ETHYL-HYDROXYPYRID-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99110-81-3, 125757-81-5 | |
| Record name | 3-Hydroxypyridin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099110813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ETHYL-HYDROXYPYRID-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1229051.png)

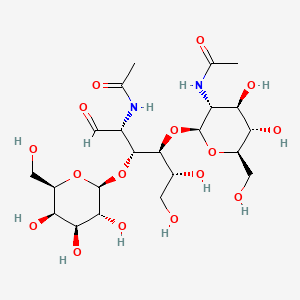


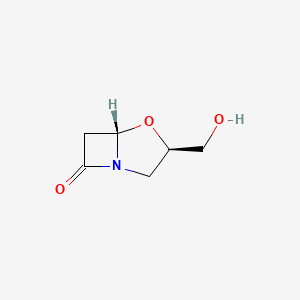
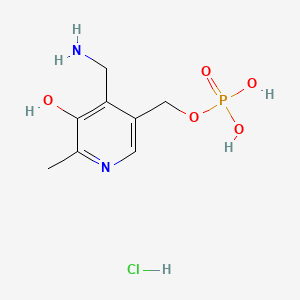



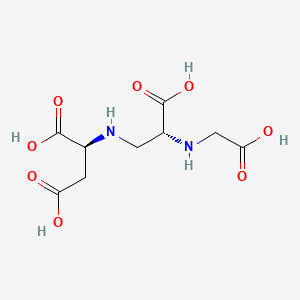
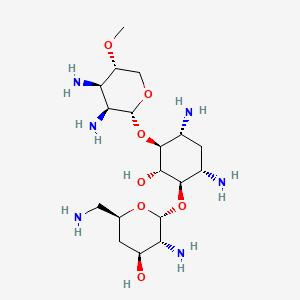

![2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B1229074.png)
